![molecular formula C9H9B B1339576 4-bromo-2,3-dihydro-1H-indene CAS No. 6134-53-8](/img/structure/B1339576.png)
4-bromo-2,3-dihydro-1H-indene
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Overview
Description
4-bromo-2,3-dihydro-1H-indene, also known as 4-bromoindane, is a chemical compound with the molecular formula C9H9Br . It is a colorless or white to yellow solid or liquid .
Synthesis Analysis
4-bromo-2,3-dihydro-1H-indene-1-carboxylic acid has been synthesized through various methods, including the Friedel-Crafts acylation of 4-bromotoluene with succinic anhydride followed by reduction and cyclization. Studies have also explored its synthesis using palladium-catalyzed reactions.
Molecular Structure Analysis
The molecular structure of 4-bromo-2,3-dihydro-1H-indene has been studied using various techniques . The compound has a molecular weight of 197.07 g/mol .
Chemical Reactions Analysis
The synthesis of 4-bromo-2,3-dihydro-1H-indene involves various chemical reactions, including Friedel-Crafts acylation and palladium-catalyzed reactions.
Physical And Chemical Properties Analysis
4-bromo-2,3-dihydro-1H-indene has a molecular weight of 197.07 g/mol . It is a colorless or white to yellow solid or liquid . Other physical and chemical properties such as melting point, boiling point, and density have not been reported in the retrieved sources.
Scientific Research Applications
Medicinal Chemistry
The structure of 4-bromo-2,3-dihydro-1H-indene shares similarities with established bioactive compounds, which has prompted investigations into its potential medicinal properties. It has been explored for its ability to induce the differentiation of NB4 cells, which is significant in the study of leukemia treatments . The indene scaffold, to which this compound belongs, is found in many synthetic drug molecules and binds with high affinity to multiple receptors, aiding in the development of new therapeutic derivatives .
Safety and Hazards
When handling 4-bromo-2,3-dihydro-1H-indene, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
Relevant Papers
Several papers have been retrieved that discuss 4-bromo-2,3-dihydro-1H-indene and related compounds . These papers cover a wide range of topics, including the synthesis, structure, and potential applications of these compounds. Further analysis of these papers could provide more detailed information on 4-bromo-2,3-dihydro-1H-indene.
Mechanism of Action
Target of Action
It is known that indole derivatives, which 4-bromo-2,3-dihydro-1h-indene is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes and are often the targets for treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The downstream effects of these pathways can lead to a wide range of biological responses.
Pharmacokinetics
It is suggested that the compound has low gastrointestinal absorption and is bbb permeant . These properties can impact the bioavailability of 4-bromo-2,3-dihydro-1H-indene, influencing its effectiveness.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that 4-bromo-2,3-dihydro-1H-indene may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-2,3-dihydro-1H-indene. It is generally known that factors such as temperature, pH, and presence of other compounds can affect the stability and efficacy of chemical compounds .
properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQMGSFTMQWFPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471696 |
Source
|
Record name | 4-bromo-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,3-dihydro-1H-indene | |
CAS RN |
6134-53-8 |
Source
|
Record name | 4-bromo-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,3-dihydro-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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